molecular formula C11H15BrClNO B1448497 [(4-Bromo-2-chlorophenyl)methyl](3-methoxypropyl)amine CAS No. 1601992-70-4

[(4-Bromo-2-chlorophenyl)methyl](3-methoxypropyl)amine

Cat. No.: B1448497
CAS No.: 1601992-70-4
M. Wt: 292.6 g/mol
InChI Key: NMHFFFBKHFJTJO-UHFFFAOYSA-N
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Description

(4-Bromo-2-chlorophenyl)methylamine is an organic compound with the molecular formula C10H13BrClNO This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with a methoxypropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-chlorophenyl)methylamine typically involves the reaction of 4-bromo-2-chlorobenzyl chloride with 3-methoxypropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of (4-Bromo-2-chlorophenyl)methylamine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-chlorophenyl)methylamine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms on the phenyl ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate reaction conditions.

    Oxidation: The methoxypropylamine group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate as a base, with heating to reflux.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in an inert solvent like tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines or alcohols.

Scientific Research Applications

(4-Bromo-2-chlorophenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the development of new compounds.

    Biology: The compound’s ability to modulate neurotransmitter release and immune response makes it a promising candidate for studying various biological processes.

    Medicine: It has potential therapeutic applications in the treatment of psychiatric disorders, chronic pain, and inflammatory conditions due to its pharmacological properties.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Bromo-2-chlorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter release by binding to receptors in the central nervous system. Additionally, it can influence immune response by interacting with immune cells and modulating the production of cytokines. These interactions can lead to various physiological effects, making the compound useful for therapeutic applications.

Comparison with Similar Compounds

(4-Bromo-2-chlorophenyl)methylamine can be compared with other similar compounds, such as:

    (4-Bromo-3-chlorophenyl)methylamine: This compound has a similar structure but with a different substitution pattern on the phenyl ring. It may have different reactivity and biological activity.

    (4-Bromo-2-chlorophenyl)methylamine: This compound has a different alkyl chain length, which can affect its physical and chemical properties.

    (4-Bromo-2-chlorophenyl)methylamine hydrochloride: The hydrochloride salt form of the compound may have different solubility and stability properties.

The uniqueness of (4-Bromo-2-chlorophenyl)methylamine lies in its specific substitution pattern and the presence of the methoxypropylamine group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

N-[(4-bromo-2-chlorophenyl)methyl]-3-methoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrClNO/c1-15-6-2-5-14-8-9-3-4-10(12)7-11(9)13/h3-4,7,14H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHFFFBKHFJTJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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